3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide
Description
Properties
CAS No. |
951594-23-3 |
|---|---|
Molecular Formula |
C26H29FN6O3 |
Molecular Weight |
492.555 |
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C26H29FN6O3/c1-5-31(6-2)20-11-12-21(17(3)13-20)28-23(34)16-32-22-15-30(4)29-24(22)25(35)33(26(32)36)14-18-7-9-19(27)10-8-18/h7-13,15H,5-6,14,16H2,1-4H3,(H,28,34) |
InChI Key |
MFZVQJWTROTXIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions often involve the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential . Research indicates that it may exhibit anticancer properties , making it a candidate for further development as an anticancer drug. The incorporation of the pyrazole moiety is known to enhance the biological activity against various cancer cell lines.
Case Study: Anticancer Activity
In recent studies, derivatives of this compound were tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds with similar structural features showed growth inhibition percentages exceeding 70% against multiple cancer types, including breast and lung cancers .
The compound's ability to interact with biological macromolecules makes it a subject of interest in pharmacology. It is hypothesized that the compound may act on specific enzyme targets or receptors , modulating various biological pathways.
Chemical Synthesis
As a building block in organic synthesis, this compound can be utilized to create more complex molecules. Its unique functional groups allow for the development of new chemical entities that may possess desirable biological activities.
Synthetic Applications
Researchers have employed this compound in the synthesis of novel indole derivatives with enhanced pharmacological profiles. The versatility in chemical reactions involving the indole nucleus opens avenues for designing new drugs with improved efficacy and safety profiles .
Data Table: Summary of Research Findings
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Drug Development | Significant cytotoxicity against various cancer cells |
| Biological Activity | Interaction with Enzymes/Receptors | Modulation of signaling pathways |
| Chemical Synthesis | Building Block for New Molecules | Synthesis of novel derivatives with improved activity |
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes like cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), which is crucial for their antifungal activity . The compound may also interact with other enzymes and receptors, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Target Compound: Indole core. Impact: Indoles are known for π-π stacking interactions in receptor binding. The larger aromatic system may improve binding affinity but reduce solubility compared to smaller heterocycles.
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (): Pyrazole core. Molecular weight (~260 g/mol) is lower than the target compound (estimated ~450 g/mol), suggesting better solubility .
- N-[1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide (): Bis-pyrazole structure.
Substituent Analysis
*LogP values estimated via fragment-based calculations.
Pharmacophore Comparisons
- Carboxamide Linkage :
- Present in all compared compounds. In the target compound, the carboxamide connects the indole to the trimethylpyrazole group, enabling hydrogen bonding with targets (e.g., kinase ATP pockets). In contrast, pyrazole-4-carboxamides () position this group closer to the heterocycle, altering spatial accessibility .
- Fluorinated Aromatic Groups :
- Compounds with single methyl groups (e.g., 5-methylindole) offer less protection against metabolic oxidation .
Research Findings and Implications
- Selectivity : The indole core and trimethylpyrazole group in the target compound may confer selectivity for indole-binding targets (e.g., serotonin receptors or kinases) over pyrazole-preferring enzymes (e.g., COX-2) .
- Pyrazole-based analogs () with fewer hydrophobic groups may exhibit better bioavailability .
- Synthetic Feasibility : The target compound’s complex structure (multiple methyl and fluorinated groups) likely requires multi-step synthesis, whereas simpler pyrazole carboxamides () are more accessible for high-throughput screening .
Biological Activity
The compound 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide is a synthetic derivative of indole and pyrazole, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following features:
- Indole Core : A bicyclic structure that is known for its diverse biological activities.
- Fluorobenzoyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyrazole Moiety : Associated with various pharmacological effects including anti-inflammatory and analgesic activities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), leading to modulation of intracellular signaling pathways. This interaction often results in altered cellular responses such as changes in calcium ion concentration and gene expression .
- Enzyme Inhibition : The presence of the fluorine atom and the indole structure may enhance binding affinity to specific enzymes. For instance, compounds with similar structures have been shown to inhibit phospholipases, which play a critical role in lipid metabolism and inflammatory responses .
- Antioxidant Activity : The indole structure is known for its antioxidant properties, potentially reducing oxidative stress in cells .
Biological Activity Overview
The following table summarizes key biological activities associated with the compound based on available research:
Case Studies
Several studies have investigated the biological effects of similar compounds or derivatives:
- Cytotoxicity Against Cancer Cells : A study demonstrated that indole derivatives showed significant cytotoxicity against breast cancer cells, suggesting that structural modifications like those present in this compound could enhance anticancer properties .
- Anti-inflammatory Effects : Research indicated that compounds with similar structures could inhibit the production of inflammatory mediators in macrophages, thereby reducing inflammation in vivo .
- Mechanistic Studies on Enzyme Interaction : Investigations into enzyme inhibition revealed that certain indole derivatives effectively interact with phospholipase enzymes, indicating a potential pathway for therapeutic applications in treating diseases characterized by excessive phospholipid accumulation .
Future Directions
Further research is warranted to fully elucidate the biological activity of this compound. Potential areas for exploration include:
- Detailed pharmacokinetic and pharmacodynamic studies.
- Investigating the compound's efficacy in vivo using animal models.
- Exploring structure-activity relationships (SAR) to optimize therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
